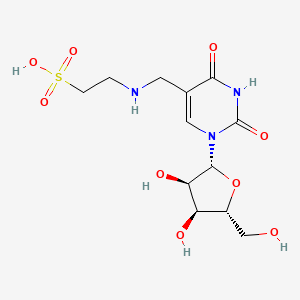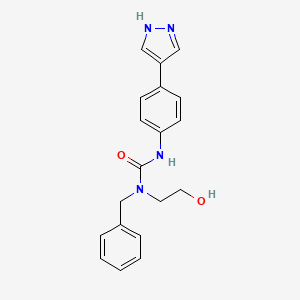
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a decanoyloxy group, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with decanoyl chloride, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylammonium group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride exerts its effects involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the carboxylic acid and decanoyloxy groups can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Decanoyl chloride: A simpler compound used in the synthesis of esters and amides.
Trimethylammonium chloride: A compound with similar ammonium functionality but lacking the carboxylic acid and decanoyloxy groups.
Uniqueness
(S)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C17H34ClNO4 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1 |
InChI Key |
KETNUEKCBCWXCU-RSAXXLAASA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)

![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)





![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)

![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)

![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)

